13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Overview
Description
13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound characterized by its unique structure and chemical properties. This compound belongs to the class of tetrazatricyclo compounds, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves multiple steps, including the formation of the tetrazatricyclo core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the tetrazatricyclo core through cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 13th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: Addition of ethyl and methyl groups at specific positions using alkylating agents like ethyl iodide and methyl iodide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilization of batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Application of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Reduction using reducing agents such as lithium aluminum hydride to yield reduced products.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Scientific Research Applications
13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with DNA: Binding to DNA and affecting gene expression and replication.
Modulation of Receptors: Interaction with cellular receptors and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one: Lacks the chlorine atom at the 13th position.
13-chloro-2-methyl-9-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one: Has the ethyl and methyl groups swapped.
Uniqueness
The presence of the chlorine atom at the 13th position and the specific arrangement of ethyl and methyl groups confer unique chemical properties and reactivity to 13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one, distinguishing it from similar compounds.
Properties
CAS No. |
133627-32-4 |
---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H13ClN4O/c1-3-19-12-10(7-9(15)8-17-12)14(20)18(2)11-5-4-6-16-13(11)19/h4-8H,3H2,1-2H3 |
InChI Key |
YLXPDKXMSNKKBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)Cl)C |
Origin of Product |
United States |
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